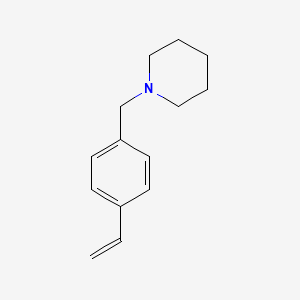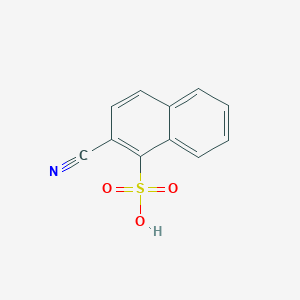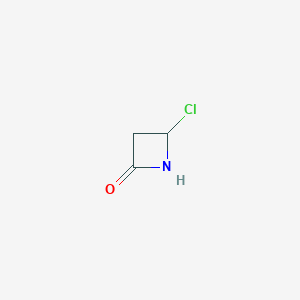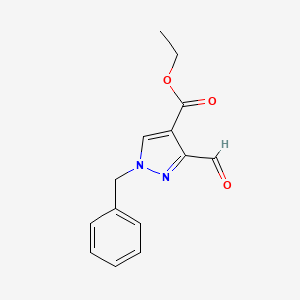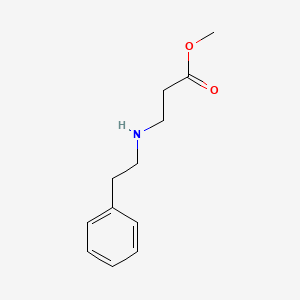
3-(2-苯乙氨基)丙酸甲酯
描述
“Methyl 3-(2-phenylethylamino)propanoate” is a chemical compound with the molecular formula C12H17NO2 . It belongs to the category of esters .
Synthesis Analysis
The synthesis of a similar compound, propanol, has been reported in a two-step process . The first step involves the esterification of propanoic acid and methanol in the presence of a sulfuric acid catalyst to produce methyl propanoate . The second step involves the reduction of methyl propanoate with sodium using ethylene glycol as the solvent to yield propanol . A similar process might be applicable for the synthesis of “Methyl 3-(2-phenylethylamino)propanoate”.Chemical Reactions Analysis
Esters, like “Methyl 3-(2-phenylethylamino)propanoate”, can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .科学研究应用
神经化学和神经毒性
对结构上类似于 3-(2-苯乙氨基)丙酸甲酯的化合物(例如 3,4-亚甲二氧基甲基苯丙胺 (MDMA))的研究集中在它们的神经化学效应和潜在的神经毒性上。MDMA 是一种环取代苯异丙胺,已对其在实验动物中的选择性血清能神经毒性及其对大脑的急性和长期影响进行了研究。了解此类化合物的生化途径和毒理学特征可以为其安全使用和潜在治疗应用提供信息 (McKenna & Peroutka, 1990)。
微生物代谢和生物技术
对可能包含或在结构上与 3-(2-苯乙氨基)丙酸甲酯相关的杂醇的微生物代谢进行了研究,因为它对环境过程和生物技术应用的影响。例如,酵母菌可以响应杂醇产生丝状细长细胞,影响它们的生长和代谢。这项研究对工业发酵过程(包括生物燃料和生物衍生化学品的生产)有潜在影响 (Dickinson, 2008)。
药理应用
对具有与 3-(2-苯乙氨基)丙酸甲酯相似的结构或药理活性的化合物进行的研究探索了它们在治疗阿尔茨海默病等疾病中的应用。例如,淀粉样蛋白显像配体已被开发用于测量大脑中的淀粉样蛋白,为阿尔茨海默病的病理生理机制提供了见解,并有可能实现早期检测和评估新疗法 (Nordberg, 2007)。
酶学和解毒
对砷代谢酶学的研究已经确定了促进无机砷生物转化为毒性较小形式的化合物。这包括对砷甲基转移酶的研究,它可能与与 3-(2-苯乙氨基)丙酸甲酯相互作用的酶具有功能相似性。此类研究对于了解解毒过程和开发砷暴露治疗方法至关重要 (Aposhian et al., 2004)。
安全和危害
The safety data sheet for a similar compound, “Methyl 3-(2-hydroxyphenyl)propionate”, suggests that it should be handled with personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing . It also suggests avoiding ingestion and inhalation, and dust formation .
作用机制
Target of Action
Related compounds have been shown to exhibit anticancer activity, suggesting potential targets within cancer cell lines .
Mode of Action
The exact mode of action of Methyl 3-(2-phenylethylamino)propanoate is currently unknown due to the lack of specific studies . Related compounds have been shown to interact with their targets, leading to changes that inhibit the proliferation of cancer cells .
Biochemical Pathways
Related compounds have been shown to affect pathways involved in cell proliferation, suggesting a potential mechanism of action .
Result of Action
Related compounds have been shown to exhibit anticancer activity, suggesting potential cellular effects .
属性
IUPAC Name |
methyl 3-(2-phenylethylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-12(14)8-10-13-9-7-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAMELUFOSDZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-phenylethylamino)propanoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

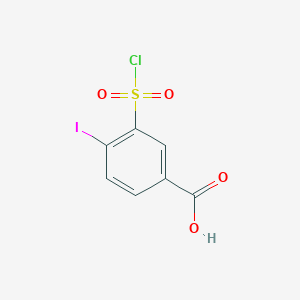
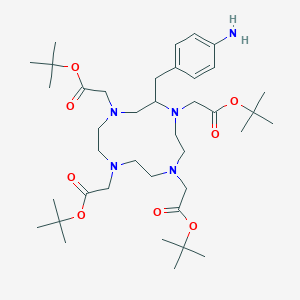

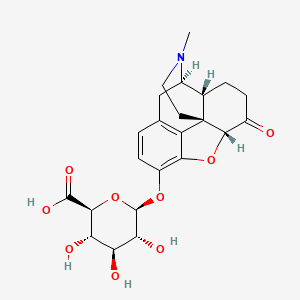
![2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole](/img/structure/B3327974.png)
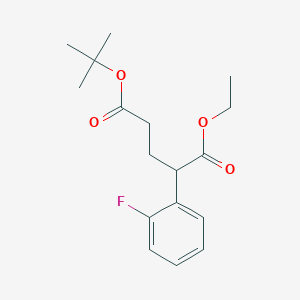
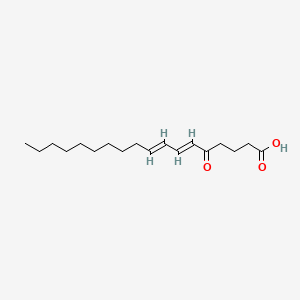

![7-Bromobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B3327994.png)
